1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride
Overview
Description
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 1354961-17-3. It has a molecular weight of 191.62 . The IUPAC name for this compound is 2,2-dimethyl-1-(trifluoromethyl)propylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a compound that may find its applications in the realm of organic synthesis, particularly in reactions involving fluorinated compounds. While the specific compound has not been extensively studied, research on similar fluorinated compounds provides insights into potential applications. For instance, the synthesis of symmetrical 1,2-dihydrotriazines from reactions involving fluorinated compounds with primary amines suggests that this compound could be involved in similar synthetic pathways, leading to the creation of novel organic compounds with potentially useful properties (Fetyukhin & Vovk, 1983).
Fluorination Reactions
Fluorinated compounds are essential in various chemical syntheses due to their unique reactivity and the ability to impart desirable properties to organic molecules, such as increased stability and lipophilicity. The use of (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine for replacing hydroxyl groups with fluorine atoms highlights the significance of fluorinated reagents in modifying organic molecules, which might be extrapolated to the uses of this compound in similar fluorination reactions to introduce fluorine atoms into target molecules, thereby altering their chemical behavior and applications (Bergmann & Cohen, 1970).
Nucleophilic Substitution Reactions
The reactivity of fluorinated compounds in nucleophilic substitution reactions is well-documented. For example, the reaction between perfluoroalkyl-1,2,3-triazines and nucleophiles, such as amines, demonstrates the potential of fluorinated compounds in facilitating nucleophilic attacks on ring nitrogen. This reactivity could be relevant to this compound, suggesting its potential application in synthesizing nitrogen-containing heterocyclic compounds through nucleophilic substitution reactions (Chambers et al., 1987).
Amide Formation
The direct synthesis of amides from carboxylic acids and amines using specific reagents indicates the potential utility of fluorinated amines, such as this compound, in amide bond formation. This process is crucial in organic and medicinal chemistry for synthesizing a wide range of compounds, including pharmaceuticals, suggesting that this compound could serve as a valuable reagent in such transformations (Lanigan, Starkov, & Sheppard, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGSFTNYUNYRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712431 | |
Record name | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-17-3 | |
Record name | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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